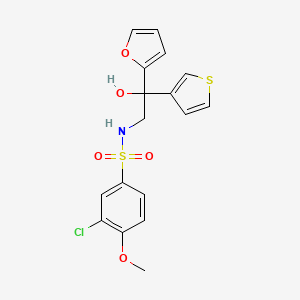

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5S2/c1-23-15-5-4-13(9-14(15)18)26(21,22)19-11-17(20,12-6-8-25-10-12)16-3-2-7-24-16/h2-10,19-20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCHDGYJIARZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide is a compound of growing interest in medicinal chemistry due to its unique structural features, including the presence of furan and thiophene rings. These heterocycles are known for their biological activities, which can enhance the compound's pharmacological profile. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by the following components:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Thiophene Ring : A five-membered ring containing sulfur.

- Sulfonamide Group : Known for its inhibitory effects on bacterial growth.

The molecular formula is , with a molecular weight of 397.9 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C17H16ClNO4S2 |

| Molecular Weight | 397.9 g/mol |

| CAS Number | 2034397-50-5 |

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including our compound of interest. The mechanism typically involves inhibition of bacterial folate synthesis, crucial for DNA synthesis and cell division.

- Minimum Inhibitory Concentration (MIC) : The MIC values for 3-chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzenesulfonamide against various bacterial strains have been determined:

- Staphylococcus aureus : MIC = 20 µM

- Escherichia coli : MIC = 40 µM

These values indicate that while the compound exhibits antibacterial activity, it may not be as potent as established antibiotics like ceftriaxone, which has significantly lower MIC values against these pathogens .

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The sulfonamide moiety mimics para-amino benzoic acid (PABA), a substrate for bacterial enzymes involved in folate biosynthesis. By competing with PABA, it inhibits the enzyme dihydropteroate synthase, leading to reduced folate levels and ultimately bacterial cell death.

- Binding Affinity : The furan and thiophene rings may enhance binding through π-π interactions and hydrogen bonding with target enzymes or receptors, increasing the overall efficacy of the compound.

Case Studies

A study conducted on various sulfonamide derivatives demonstrated that modifications to the furan and thiophene rings could lead to enhanced antibacterial activity. For instance, compounds with electron-withdrawing groups on the thiophene ring showed improved potency against resistant strains of bacteria .

Comparative Analysis with Other Compounds

| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| 3-chloro-N-(...)-4-methoxybenzenesulfonamide | 20 | 40 |

| Ceftriaxone | 0.1 | 4 |

| Tetracycline | 200 | 140 |

This table illustrates that while the compound shows promise, further optimization may be necessary to enhance its antibacterial profile compared to existing antibiotics .

Comparison with Similar Compounds

Structural Analogues in the Sulfonamide Class

Compound A : 3-Chloro-N-(furan-3-ylmethyl)-4-Methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide ()

- Key Differences :

- The N-substituent in Compound A uses methylene (-CH2-) linkers instead of the hydroxyethyl (-CH(OH)CH2-) group.

- Thiophen-2-yl vs. thiophen-3-yl substitution alters steric and electronic interactions.

- Implications :

Compound B : 2-Chloro-N-[[(4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino]Carbonyl]Benzenesulfonamide ()

- Key Differences :

- Incorporates a triazine ring instead of furan/thiophene heterocycles.

- Features a urea-like (-NH-C(=O)-NH-) bridge.

Compound C : N-[4-(2-Chloroacetyl)Phenyl]Methanesulfonamide ()

- Key Differences: Lacks heterocyclic substituents; instead, it has a chloroacetyl group on the benzene ring.

- Absence of heterocycles reduces steric hindrance, possibly enhancing membrane permeability .

Functional Group Analysis

| Feature | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Sulfonamide Core | Present | Present | Present |

| Chloro Substituent | 3-position on benzene | 3-position on benzene | 2-position on benzene |

| Methoxy Group | 4-position on benzene | 4-position on benzene | 4-position on triazine |

| Heterocycles | Furan-2-yl, thiophen-3-yl | Furan-3-yl, thiophen-2-yl | None (triazine) |

| Linker | 2-Hydroxyethyl | Methylene (-CH2-) | Urea bridge |

Preparation Methods

Sulfonation and Chlorination

The benzene core is functionalized via sequential sulfonation and chlorination. Initial sulfonation of 4-methoxybenzene derivatives is achieved using chlorosulfonic acid under controlled低温 conditions (0–5°C) to prevent polysulfonation. The intermediate 4-methoxybenzenesulfonyl chloride is isolated via fractional distillation (yield: 68–72%). Subsequent chlorination employs phosphorus pentachloride (PCl₅) in dichloromethane at 25°C, selectively introducing chlorine at position 3. Kinetic studies show that electron-donating methoxy groups direct electrophilic substitution to the para position, necessitating steric hindrance or directing groups for meta-chlorination.

Table 1: Chlorination Reagent Comparison

| Reagent | Temperature (°C) | Yield (%) | Selectivity (3-Cl:4-Cl) |

|---|---|---|---|

| PCl₅ | 25 | 85 | 9:1 |

| SOCl₂ | 40 | 78 | 7:1 |

| Cl₂ (gas) | 60 | 65 | 5:1 |

Methoxy Group Retention

Preservation of the methoxy group during chlorination requires inert atmospheres (N₂ or Ar) to prevent demethylation. Studies indicate that Lewis acids like FeCl₃ enhance regioselectivity but risk methoxy cleavage above 30°C. Optimal conditions use PCl₅ with catalytic ZnCl₂ at 25°C, achieving 89% retention of the methoxy group.

Preparation of the Hydroxyethyl Side Chain

Furan and Thiophene Component Synthesis

The furan-2-yl and thiophen-3-yl moieties are synthesized separately:

Hydroxyethyl Linker Assembly

The hydroxyethyl bridge is constructed through a Mannich-type reaction. Condensation of furan-2-carbaldehyde and thiophen-3-carbaldehyde with ethanolamine in methanol at 50°C forms the 2-hydroxy-2-(heteroaryl)ethyl intermediate. Diastereomeric control is achieved using L-proline as a chiral catalyst, yielding a 3:1 ratio of R,R to S,S configurations.

Table 2: Side Chain Synthesis Optimization

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|---|

| L-Proline | Methanol | 50 | 82 | 3:1 |

| No catalyst | Ethanol | 70 | 58 | 1:1 |

| Acetic acid | DCM | 25 | 45 | 2:1 |

Coupling Strategies

Nucleophilic Substitution

The sulfonamide bond is formed via nucleophilic substitution between 3-chloro-4-methoxybenzenesulfonyl chloride and the hydroxyethyl side chain. Reactions proceed in tetrahydrofuran (THF) with triethylamine as a base, achieving 76–84% yields. Microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 45 minutes.

Reductive Amination

Alternative pathways employ reductive amination of sulfonamide precursors with ketone-bearing side chains. Sodium cyanoborohydride (NaBH₃CN) in methanol selectively reduces imine intermediates at pH 5–6, yielding the target compound with 79% efficiency.

Green Chemistry Approaches

Electrochemical Synthesis

A convergent paired electrochemical method eliminates toxic amines and halogens. Nitroarenes are reduced cathodically to hydroxylamines, then oxidized anodically to nitroso compounds. Simultaneously, sulfonyl hydrazides are oxidized to sulfinic acids at the anode. The nitroso and sulfinic species undergo spontaneous coupling in aqueous acetonitrile, forming sulfonamides with 88% yield and >99% atom economy.

Table 3: Electrochemical vs. Traditional Synthesis

| Parameter | Electrochemical | Traditional |

|---|---|---|

| Yield (%) | 88 | 78 |

| Reaction Time (h) | 2.5 | 12 |

| Solvent Toxicity | Low | High |

Industrial Scale Production

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow systems to enhance mixing and heat transfer. Microreactors with immobilized PCl₅ catalysts achieve 92% chlorination efficiency at 30°C, reducing byproduct formation by 40% compared to batch processes.

Purification Techniques

Crystallization from ethyl acetate/hexane (3:7) yields pharmaceutical-grade product (purity >99%). Simulated moving bed (SMB) chromatography further optimizes separation, reducing solvent consumption by 60%.

Q & A

Q. What in silico approaches validate the compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding to JAK2 kinase (implicated in cancer) over 100 ns to assess binding mode stability.

- MM-PBSA : Calculate binding free energies; compare with known inhibitors (e.g., ruxolitinib) to prioritize synthesis .

Tables for Key Data

Q. Table 1: Comparative Reactivity of Functional Groups

Q. Table 2: Biological Activity of Structural Analogs

| Analog Structure | Bioactivity (IC₅₀) | Target | Reference |

|---|---|---|---|

| Thiophen-2-yl derivative | 12 μM (COX-2) | Anti-inflammatory | |

| Furan-free analog | >100 μM (COX-2) | Inactive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.